molecular formula C11H17ClN4O B1425576 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine CAS No. 960243-27-0

2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine

Cat. No.: B1425576
CAS No.: 960243-27-0
M. Wt: 256.73 g/mol
InChI Key: NCGJOQUQFBNSAU-UHFFFAOYSA-N
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Description

2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H17ClN4O and its molecular weight is 256.73 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine is the acetyl-CoA carboxylase enzyme . This enzyme plays a crucial role in fatty acid biosynthesis and metabolism, making it a significant target for antimicrobial activity.

Mode of Action

The compound interacts with its target, the acetyl-CoA carboxylase enzyme, by binding to it This interaction can inhibit the enzyme’s activity, leading to disruption in the synthesis of fatty acids

Biochemical Pathways

The inhibition of acetyl-CoA carboxylase disrupts the fatty acid biosynthesis pathway . Fatty acids are essential components of the cell membrane and are involved in various cellular functions. Therefore, the disruption of their synthesis can lead to significant downstream effects, including impaired cell growth and function.

Result of Action

The compound has demonstrated moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity . This suggests that the compound’s action results in the inhibition of microbial growth, likely due to the disruption of fatty acid biosynthesis.

Biochemical Analysis

Biochemical Properties

A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized and characterized by 1H and 13C NMR spectrometry . All the compounds have been docked against acetyl-CoA carboxylase enzyme and also tested for their in vitro antimicrobial activity .

Cellular Effects

The cellular effects of 2-chloro-N-(3-morpholinopropyl)pyrimidin-4-amine are not well-documented in the literature. Related pyrimidinamine derivatives have shown excellent fungicidal activity .

Molecular Mechanism

The molecular mechanism of this compound is not well-documented in the literature. Related pyrimidinamine derivatives have been found to act as mitochondrial complex I electron transport inhibitors .

Properties

IUPAC Name

2-chloro-N-(3-morpholin-4-ylpropyl)pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17ClN4O/c12-11-14-4-2-10(15-11)13-3-1-5-16-6-8-17-9-7-16/h2,4H,1,3,5-9H2,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCGJOQUQFBNSAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC2=NC(=NC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To 2,4-dichloropyrimidine (5.0 g, 33.5 mmol), diisopropylethylamine (5.85 ml, 33.5 mmol) in 50 mL of a 1:1 mixture of n-BuOH—H2O (1:1) is added 3-morpholinopropan-1-amine (4.90 mL, 33.5 mmol). The resulting mixture is stirred for 18 hours at room temperature. The mixture is then concentrated in vacuo, diluted with 30 mL H2O and extracted with EtOAc (3×75 mL). Combined organic layers are washed with saturated aqueous NaHCO3 (2×75 mL), saturated aqueous NaCl (2×75 mL), and dried (MgSO4). The residue is purified over silica (25% EtOAc in hexanes) to afford 4.5 g (53% yield) of the desired compound. 1H NMR (CDCl3, 300 MHz): δ 1.81 (m, 2H), 2.43-2.62 (m, 6H), 3.30 (m, 2H), 3.79-3.94 (m, 4H), 6.23 (d, J=5.4 Hz, 1H), 6.92 (bs, 1H), 7.99 (bs, 1H). MS (ESI, pos. ion) m/z: 257 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.85 mL
Type
reactant
Reaction Step One
Name
n-BuOH—H2O
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Yield
53%

Synthesis routes and methods II

Procedure details

To 2,4-dichloropyrimidine (5.0 g, 33.5 mmol), diisoproylethylamine (5.85 ml, 33.5 mmol) in 50 ml of a 1:1 mixture of n-butanol and water is added 3-morpholinopropan-1-amine (4.90 ml, 33.5 mmol). The resulting mixture was stirred for 18 hours at room temperature. The mixture is then concentrated in vacuo, diluted with 30 mL water and extracted with EtOAc (3×50 ml). Combined organic layers are washed with saturated NaHCO3 (2×20 ml) and saturated NaCl (2×20 ml), then dried over magnesium sulfate. The residue is purified over silica (25% EtOAc in Hexanes) to afford 4.5 g (51% yield) of the desired product. 1H NMR (CDCl3, 300 MHz): δ(ppm) 1.83 (q, J=2.0 Hz, 2H), 2.54 (m, 6H), 3.53 (bs, 2H), 3.79 (t, J=4.7 Hz, 4H), 6.24 (d, J=5.67 Hz, 1H), 6.92 (bs, 1H), 7.99 (bs, 1H). MS (ESI, pos. ion) m/z: 257 (M+1).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.85 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.9 mL
Type
reactant
Reaction Step Two
Yield
51%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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